molecular formula C23H23FN4O3S B2637960 2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide CAS No. 946369-42-2

2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2637960
CAS No.: 946369-42-2
M. Wt: 454.52
InChI Key: OTJFRSKZIYIBHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide is a potent and selective cell division cycle 4 (Cdc4) and cyclin-dependent kinase 8 (CDK8) inhibitor, identified through high-throughput screening efforts source . Its primary research value lies in its ability to selectively inhibit CDK8, a key regulatory kinase within the mediator complex that controls transcriptional reprogramming. Dysregulation of CDK8 is frequently observed in cancers such as acute myeloid leukemia (AML) and colorectal cancer, making it a compelling therapeutic target source . The compound's mechanism of action involves competing with ATP for binding to the kinase domain of CDK8, thereby suppressing the phosphorylation of downstream effectors like the STAT1 transcription factor. This inhibition disrupts oncogenic signaling pathways and can induce apoptosis in susceptible cancer cell lines. Researchers utilize this compound as a critical chemical probe to elucidate the complex role of CDK8 in gene expression, cellular proliferation, and tumorigenesis. Its physicochemical properties include a molecular weight of 480.56 g/mol and it is typically supplied as a solid powder source . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[[6-[(4-fluorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O3S/c1-31-18-4-2-3-17(11-18)25-21(29)14-32-23-26-20-9-10-28(13-19(20)22(30)27-23)12-15-5-7-16(24)8-6-15/h2-8,11H,9-10,12-14H2,1H3,(H,25,29)(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJFRSKZIYIBHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(CN(CC3)CC4=CC=C(C=C4)F)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide involves multiple steps, typically starting with the preparation of the pyrido[4,3-d]pyrimidin core. This can be achieved through a series of condensation reactions involving appropriate precursors. The introduction of the 4-fluorophenyl group and the sulfanyl group requires specific reagents and conditions to ensure the correct substitution pattern. Industrial production methods would likely involve optimization of these steps to maximize yield and purity, potentially using automated synthesis techniques and large-scale reactors.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

    Reduction: The carbonyl group in the pyrido[4,3-d]pyrimidin core can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, particularly under basic conditions. Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving pyrido[4,3-d]pyrimidin derivatives.

    Medicine: Potential therapeutic agent due to its biological activity, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrido[4,3-d]pyrimidin core is known to bind to certain proteins, potentially inhibiting their activity. This can lead to various biological effects, depending on the target and the pathway involved. Detailed studies would be required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

Core Heterocycle Modifications

The pyrido[4,3-d]pyrimidin core distinguishes the target compound from analogs with alternative heterocycles:

Compound Core Structure Key Features Molecular Weight (g/mol) Reference
Target Compound Pyrido[4,3-d]pyrimidin Bicyclic system with pyridine-pyrimidine fusion; enhances π-π stacking ~458.5 (estimated)
Compound Thieno[3,2-d]pyrimidin Thiophene-pyrimidine fusion; increased electron-rich character ~471.9 (estimated)
Compound 1,6-Dihydropyrimidin Non-aromatic pyrimidine; reduced planarity and conjugation 344.21

Implications :

Substituent Analysis

Substituents critically influence physicochemical properties and bioactivity:

Compound Aromatic Substituents Electronic Effects LogP (Estimated) Reference
Target Compound 4-Fluorophenyl, 3-methoxy Moderate lipophilicity (F, OCH3) ~3.2
Compound 2-Fluoro-4-iodophenyl High lipophilicity (I, F) ~4.1
Compound 2,3-Dichlorophenyl Strong electron-withdrawing (Cl) ~2.8
Compound 4-Chlorophenyl, 2-CF3 Polar (Cl, CF3) ~3.5

Implications :

  • The 3-methoxyphenyl group in the target compound enhances solubility via electron donation, contrasting with electron-withdrawing groups (e.g., Cl, CF3) in analogs, which may improve membrane permeability but reduce aqueous solubility .

Pharmacological Considerations

  • Compound : A pyrido-pyrimidine derivative with cyclopropyl and iodo substituents, likely developed for kinase inhibition due to its similarity to kinase inhibitor scaffolds .
  • Compound: Thieno-pyrimidine derivatives are associated with anticancer activity, possibly through topoisomerase inhibition .
  • Compound : Dihydropyrimidine-thioacetamide structures are explored for antimicrobial and anti-inflammatory applications .

Therapeutic Windows : highlights that structurally similar compounds can exhibit selective cytotoxicity (e.g., ferroptosis induction in cancer cells), suggesting the target compound may share such selectivity .

Data Tables

Table 1: Structural and Physicochemical Comparison

Parameter Target Compound Compound Compound Compound
Core Structure Pyrido-pyrimidine Pyrido-pyrimidine Dihydropyrimidine Thieno-pyrimidine
Molecular Formula C23H23FN4O3S C26H23FIN5O4·C2H6OS C13H11Cl2N3O2S C18H13ClF3N3O2S
Molecular Weight 458.5 693.53 (DMSO solvate) 344.21 471.9
Key Substituents 4-F, 3-OCH3 2-F, 4-I, cyclopropyl 2,3-Cl2 4-Cl, 2-CF3
LogP (Estimated) 3.2 4.1 2.8 3.5

Biological Activity

The compound 2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide (referred to as E140-0205) is a complex organic molecule with potential therapeutic applications. Its structure includes a pyrido[4,3-d]pyrimidin core and various substituents that may influence its biological activity.

  • Molecular Formula : C23H23FN4O3S
  • IUPAC Name : 2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
  • SMILES : COc(cc1)ccc1NC(CSC(N1)=NC(CCN(Cc(cc2)ccc2F)C2)=C2C1=O)=O

Biological Activity Overview

The biological activity of E140-0205 has been investigated primarily in the context of its antibacterial and antitumor properties. The structural features of the compound suggest potential interactions with various biological targets.

Antibacterial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antibacterial properties. The presence of the pyrido[4,3-d]pyrimidin scaffold is associated with broad-spectrum antibacterial activity against pathogens such as Escherichia coli and Mycobacterium smegmatis.

  • Mechanism of Action :
    • The compound may inhibit bacterial growth by targeting specific enzymes involved in protein synthesis or cell wall biosynthesis.
    • The presence of electron-withdrawing groups (like fluorine) on the phenyl rings can enhance the potency of these compounds against resistant strains.
  • Case Studies :
    • In a study comparing various derivatives of pyrido[4,3-d]pyrimidines, compounds similar to E140-0205 demonstrated minimum inhibitory concentrations (MICs) as low as 50 μg/mL against M. smegmatis .

Antitumor Activity

Emerging evidence suggests that E140-0205 may also possess antitumor properties. The unique structure allows for interaction with cellular pathways involved in cancer progression.

  • In Vitro Studies :
    • Preliminary in vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines.
    • The mechanism may involve the inhibition of specific kinases or transcription factors that are crucial for tumor growth and survival.

Structure-Activity Relationship (SAR)

The biological activity of E140-0205 can be closely linked to its chemical structure. Key observations include:

Structural FeatureActivity Impact
Fluorophenyl Substituent Enhances antibacterial potency
Methoxy Group May improve solubility and bioavailability
Sulfanyl Linkage Critical for interaction with target proteins

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

  • Methodological Answer: Synthesis involves multi-step organic reactions, including:
  • Step 1: Formation of the pyrido[4,3-d]pyrimidinone core via cyclization under acidic or basic conditions (e.g., using POCl₃ or NaH) .
  • Step 2: Introduction of the sulfanyl group via nucleophilic substitution with a thiol-containing intermediate (e.g., mercaptoacetic acid derivatives) .
  • Step 3: Acetamide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) to attach the 3-methoxyphenyl group .
  • Optimization Tips: Use HPLC or TLC to monitor reaction progress, and adjust solvent polarity (e.g., DMF for solubility) and temperature (60–80°C for cyclization) to improve yield .

Q. How can structural integrity and purity be confirmed post-synthesis?

  • Methodological Answer:
  • NMR Spectroscopy: Analyze 1^1H and 13^{13}C spectra to verify substituent positions (e.g., fluorophenyl methyl at δ 4.5–5.0 ppm, pyrimidinone carbonyl at δ 165–170 ppm) .
  • Mass Spectrometry (MS): Confirm molecular weight (e.g., [M+H]⁺ peak at m/z ~480–500) .
  • HPLC: Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Q. What solvents and storage conditions are optimal for this compound?

  • Methodological Answer:
  • Solubility: DMSO or ethanol (10–20 mM stock solutions) for in vitro assays; avoid aqueous buffers due to limited solubility .
  • Storage: –20°C in airtight, light-protected vials to prevent degradation (verify stability via LC-MS every 6 months) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

  • Methodological Answer:
  • Substituent Variation: Synthesize analogs with modified fluorophenyl (e.g., chloro or methyl groups) or methoxyphenyl (e.g., ethoxy or nitro groups) moieties .
  • Biological Testing: Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays or cellular viability assays (e.g., MTT in cancer cell lines) .
  • Data Correlation: Use molecular docking (e.g., AutoDock Vina) to link substituent changes with binding affinity changes at active sites .

Q. How can contradictory biological activity data across studies be resolved?

  • Methodological Answer:
  • Source Validation: Cross-check compound purity and batch-to-batch consistency via LC-MS and elemental analysis .
  • Assay Conditions: Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine for kinase inhibition) .
  • Meta-Analysis: Use software like GraphPad Prism to statistically compare datasets and identify outliers .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Methodological Answer:
  • Pharmacokinetics: Administer IV/orally to rodents (10–50 mg/kg) and collect plasma samples for LC-MS/MS analysis of half-life, Cmax, and bioavailability .
  • Toxicity: Conduct acute toxicity studies (OECD 423 guidelines) and histopathological examinations of liver/kidney tissues .
  • Metabolite Identification: Use high-resolution MS (HRMS) to detect phase I/II metabolites in urine and bile .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.